![molecular formula C24H26O6 B14167297 [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate CAS No. 57230-49-6](/img/structure/B14167297.png)
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate is a complex organic compound featuring multiple oxirane (epoxide) groups and phenylpropanoate esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate typically involves the following steps:
Epoxidation: The starting material, a suitable diene or alkene, undergoes epoxidation using peracids such as m-chloroperoxybenzoic acid (m-CPBA) to form the oxirane rings.
Esterification: The intermediate epoxide is then esterified with 3-phenylpropanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: Reduction of the ester groups can be achieved using lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Diols: Formed from the oxidation of oxirane rings
Alcohols: Formed from the reduction of ester groups
Substituted Epoxides: Formed from nucleophilic substitution reactions
Applications De Recherche Scientifique
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials, including polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The oxirane rings can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and exert various effects.
Comparaison Avec Des Composés Similaires
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate can be compared with other similar compounds, such as:
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] acetate: Similar structure but with an acetate ester group instead of a phenylpropanoate group.
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] benzoate: Contains a benzoate ester group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of oxirane rings and phenylpropanoate esters, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
57230-49-6 |
|---|---|
Formule moléculaire |
C24H26O6 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate |
InChI |
InChI=1S/C24H26O6/c25-21(13-11-17-7-3-1-4-8-17)29-23(19-15-27-19)24(20-16-28-20)30-22(26)14-12-18-9-5-2-6-10-18/h1-10,19-20,23-24H,11-16H2/t19-,20+,23+,24- |
Clé InChI |
NACXYLYXTFBDPA-XZOTUCIWSA-N |
SMILES isomérique |
C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)OC(=O)CCC3=CC=CC=C3)OC(=O)CCC4=CC=CC=C4 |
SMILES canonique |
C1C(O1)C(C(C2CO2)OC(=O)CCC3=CC=CC=C3)OC(=O)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)

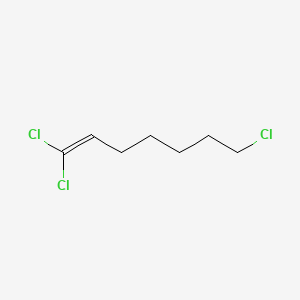
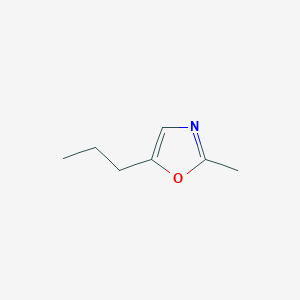
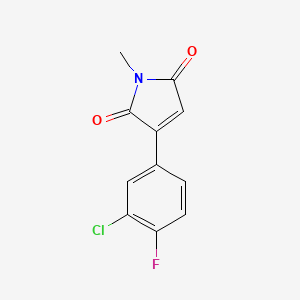
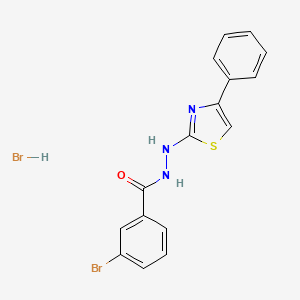

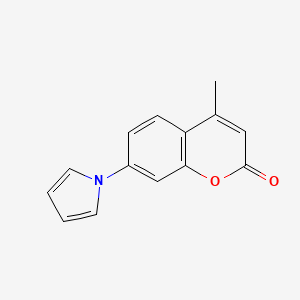

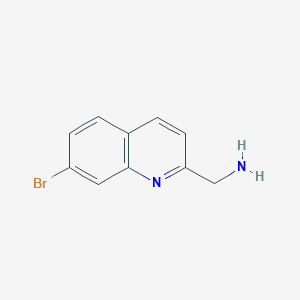
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
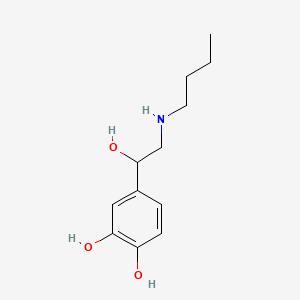
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
